4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide
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Overview
Description
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide is a complex organic compound that features a piperidine ring substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Thiophene Substitution: The thiophene moiety is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Acetamido Linkage: The acetamido group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Benzamide Formation: The final step involves the formation of the benzamide group, which can be achieved through a condensation reaction with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with altered pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides and thiophenes.
Scientific Research Applications
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiophene moieties play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-(Pyrazine-2-yl)piperidin-1-yl)acetamido)benzamide
- 4-(2-(4-(Pyridine-2-yl)piperidin-1-yl)acetamido)benzamide
- 4-(2-(4-(Furan-2-yl)piperidin-1-yl)acetamido)benzamide
Uniqueness
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its binding affinity and specificity towards biological targets, potentially leading to unique pharmacological profiles compared to similar compounds with different heterocyclic rings.
Biological Activity
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a thiophene moiety, which may enhance its pharmacological efficacy. Understanding its biological activity is crucial for the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O2S, with a molecular weight of approximately 373.44 g/mol. The compound's structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiophene moiety : A five-membered aromatic ring containing sulfur, which contributes to the compound's unique electronic properties.
- Acetamido and benzamide groups : These functional groups are essential for the compound's biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity towards these targets can lead to various pharmacological effects, including modulation of enzyme activity and receptor signaling pathways.
Biological Activity and Research Findings
Research into the biological activity of this compound has highlighted several promising areas:
Anticancer Activity
Studies have indicated that derivatives of thiophene-substituted benzamides exhibit significant anticancer properties. For instance, compounds similar to this compound have been identified as selective inhibitors of the BRAF V600E kinase, which is implicated in melanoma and other cancers. In vitro assays demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibitory activity against cancer cell proliferation .
Neurological Effects
The compound is also being investigated for its potential effects on neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems, particularly those involving acetylcholine. Compounds with similar piperidine structures have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
Case Studies
- BRAF V600E Inhibition : In a study focusing on N-(thiophen-2-yl) benzamide derivatives, compounds were screened for their ability to inhibit the BRAF V600E mutant kinase. The most effective inhibitors demonstrated IC50 values around 2 µM, suggesting that structural modifications, including those found in this compound, could enhance therapeutic efficacy against specific cancer types .
- Acetylcholinesterase Inhibition : Another study evaluated compounds similar to this compound for their ability to inhibit acetylcholinesterase, an enzyme critical in regulating neurotransmitter levels in the brain. The results indicated promising inhibitory activity, which could lead to potential applications in treating cognitive disorders such as Alzheimer's disease .
Properties
IUPAC Name |
4-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-18(23)14-3-5-15(6-4-14)20-17(22)12-21-9-7-13(8-10-21)16-2-1-11-24-16/h1-6,11,13H,7-10,12H2,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPSSUVDNIKGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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